molecular formula C17H21N3O4S B2998090 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 1902959-30-1

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2998090
CAS No.: 1902959-30-1
M. Wt: 363.43
InChI Key: WWWNUILNOGNZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-25(22,15-5-3-14(4-6-15)20-9-1-8-18-20)19-13-2-7-16-17(12-13)24-11-10-23-16/h1,3-6,8-9,13,16-17,19H,2,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWNUILNOGNZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly its cytotoxicity, antileishmanial effects, and molecular interactions, based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an octahydrobenzo[b][1,4]dioxin moiety and a 4-(1H-pyrazol-1-yl)benzenesulfonamide group. The structural formula is represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antiparasitic Activity : Particularly against Leishmania species.
  • Cytotoxicity : Evaluated through various in vitro assays.
  • Molecular Interactions : Explored through molecular modeling studies.

Antiparasitic Activity

A study on pyrazole derivatives demonstrated significant antileishmanial activity. For instance, derivatives similar to this compound showed IC50 values indicating effective inhibition of Leishmania infantum and Leishmania amazonensis promastigotes.

Table 1: Antileishmanial Activity of Related Compounds

Compound IDIC50 (µM) L. infantumIC50 (µM) L. amazonensis
3a0.0590.070
3b0.0650.072

These results suggest that modifications in the pyrazole and sulfonamide groups can enhance biological activity against these parasites .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of potential therapeutic agents. In vitro studies indicated that certain derivatives of the compound exhibited low cytotoxicity against human cells while maintaining antiparasitic efficacy.

Table 2: Cytotoxicity Profile

Compound IDCell Line TestedIC50 (µM)
3aHeLa>100
3bHEK293>100

These findings highlight the potential for selective toxicity towards parasitic cells over human cells, which is a desirable characteristic in drug development .

Molecular Modeling Insights

Molecular modeling studies have provided insights into the binding interactions of this compound with biological targets. The conformational analysis suggests that the spatial orientation of the sulfonamide group plays a critical role in its biological activity.

Figure 1: Conformational Analysis

Conformational Analysis

The analysis revealed that compounds with optimal spatial arrangements exhibit stronger interactions with target proteins involved in parasite metabolism .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound class in treating parasitic infections. For example:

  • A high-throughput screening campaign identified several pyrazole derivatives as potential autophagy inducers with antiparasitic activities against Trypanosoma cruzi and T. brucei.

These findings suggest that further exploration of this compound could lead to novel treatments for diseases with high unmet medical needs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.